The compound is referenced in various chemical databases such as PubChem and BenchChem, indicating its relevance in chemical research and potential applications in medicinal chemistry. Piperazine derivatives like this one are often explored for their roles in drug development due to their ability to interact with various biological targets.
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide typically involves several key steps:
Optimizing these synthetic steps is essential for large-scale production, focusing on yield, purity, and scalability.
The molecular structure of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can be described using various structural representations:
InChI=1S/C23H27FN4O2/c1-16-7-8-19(13-17(16)2)28-15-18(14-22(28)29)25-23(30)27-11-9-26(10-12-27)21-6-4-3-5-20(21)24/h3-8,13,18H,9-12,14-15H2,1-2H3,(H,25,30)
This representation indicates the connectivity and stereochemistry of the molecule.
The compound features:
The presence of a fluorine atom in some analogs may also influence its pharmacokinetic properties.
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide can undergo several chemical reactions:
These reactions are typically facilitated by common reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).
The mechanism of action for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in biological systems:
Research into structurally related compounds has provided insights into potential interactions with cannabinoid receptors and other molecular targets.
The physical and chemical properties of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide include:
Property | Value |
---|---|
Molecular Weight | 410.493 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Purity | Typically ≥95% |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide has several potential applications:
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: 14680-51-4